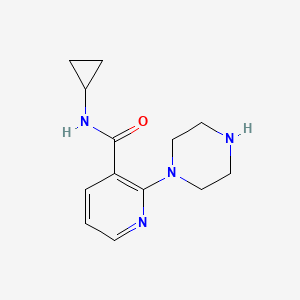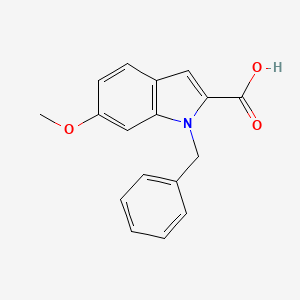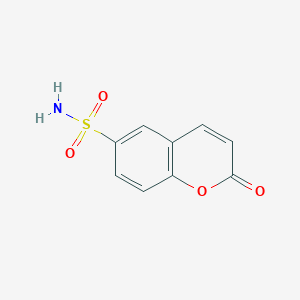
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Pyrrole and thiazole are both five-membered heterocyclic compounds. Pyrrole contains a nitrogen atom , and thiazole contains a nitrogen and a sulfur atom. Carboxylic acid is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. Compounds containing these groups often exhibit diverse biological activities .
Scientific Research Applications
Synthesis of Chiral Derivatives
Research has demonstrated the use of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid in the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives through intramolecular dipolar cycloaddition reactions. These derivatives are synthesized as single enantiomers, highlighting the compound's utility in generating chiral molecules, which are important in the development of pharmaceuticals and other chiral compounds. The structure of one such derivative was confirmed through X-ray crystallography, indicating the precise stereochemistry achieved in the synthesis process (Melo et al., 1999).
Molecular Diversity through Three-Component Reactions
This compound has also been involved in one-pot three-component reactions, displaying significant molecular diversity. These reactions, involving secondary α-amino acids and dialkyl acetylenedicarboxylate, yield functionalized pyrrolo[3,4-a]pyrrolizines and other heterocyclic compounds. The process showcases high diastereoselectivity and good yields, underlining the compound's versatility in synthesizing a variety of functionalized heterocycles (Chen et al., 2016).
Reactivity with Alkynes and Allenes
Further research highlights the reactivity of this compound derivatives with salicylaldehyde-derived alkynes and allenes. This reactivity leads to the formation of new chromeno[4,3-b]pyrrole and chromeno[2,3-b]pyrrole derivatives, expanding the scope of potential applications in synthesizing complex heterocyclic frameworks. These findings are crucial for developing new synthetic routes to complex organic molecules, potentially useful in material science, pharmaceuticals, and as intermediates in organic synthesis (Laia et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid are currently unknown. This compound is structurally similar to other pyrrole-containing compounds, which have been found to interact with various biological targets . .
Mode of Action
Pyrrole-containing compounds are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target proteins . .
Biochemical Pathways
Given the structural similarity to other pyrrole-containing compounds, it is possible that this compound could affect similar pathways . .
Result of Action
As with its mode of action and biochemical pathways, the effects of this compound are likely to be influenced by its specific targets and their roles in cellular processes .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the production of eicosanoids, which are important signaling molecules in inflammation and other physiological processes .
Additionally, this compound can bind to proteins such as albumin and hemoglobin, affecting their structural conformation and function. The binding interactions with these proteins can alter their ability to transport and deliver oxygen and other molecules within the body . Furthermore, this compound has been found to interact with nucleic acids, potentially influencing gene expression and DNA replication processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . By modulating these pathways, this compound can affect cell proliferation, differentiation, and apoptosis.
In terms of gene expression, this compound has been shown to upregulate or downregulate the expression of specific genes involved in cellular metabolism and immune responses . This regulation of gene expression can lead to changes in cellular metabolism, including alterations in glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the binding of this compound to cyclooxygenase can inhibit the enzyme’s ability to convert arachidonic acid to prostaglandins, thereby reducing inflammation .
Moreover, this compound can interact with transcription factors, such as NF-κB, modulating their ability to bind to DNA and regulate gene expression . This interaction can lead to changes in the expression of genes involved in immune responses and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under neutral pH and low-temperature conditions, but it can degrade under acidic or basic conditions and at elevated temperatures .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as inflammation and immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites .
These metabolic reactions can affect the levels of metabolites and influence metabolic flux within cells. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione is essential for its detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) .
Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects .
In the cytoplasm, this compound can interact with cytosolic enzymes and proteins, influencing metabolic processes and signaling pathways. In the nucleus, this compound can bind to transcription factors and DNA, modulating gene expression. In the mitochondria, this compound can affect mitochondrial function and energy production .
Properties
IUPAC Name |
2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLTVLHOARDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine](/img/structure/B3165738.png)

![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)
![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)
![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)
![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)
